2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone
Overview
Description
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-3-methylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: this compound can be oxidized to 2-chloro-1-(2-carboxy-3-methylphenyl)ethanone.
Reduction: Reduction of the carbonyl group yields 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanol.
Substitution: Substitution of the chlorine atom can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone: Similar structure but with the hydroxyl group in a different position.
2-Bromo-1-(2-hydroxy-3-methylphenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.
2-Fluoro-1-(2-hydroxy-3-methylphenyl)ethanone: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a chlorine atom and a hydroxyl group on the phenyl ring provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEGRRITIJHDKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504463 | |
Record name | 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75717-51-0 | |
Record name | 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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